molecular formula C37H68O4 B1245608 Cohibin D

Cohibin D

Cat. No. B1245608
M. Wt: 576.9 g/mol
InChI Key: GPRAXHFBRMJBIJ-GJPJLVQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cohibin D is a member of the class of cohibins in which the long-chain dihydroxyalkyl group at position 3 is specified as 13,14-dihydroxydotriacont-17-en-1-yl. NB The absolute configuration of the stereocentre at position 5 on the furanone ring is known to be S, but only the relative configuration of the diol moiety has been assigned as threo. It has not yet been established whether it is the (R,R)-diol (as shown here) or the (S,S)-diol. It has a role as a mouse metabolite and a rat metabolite.

Scientific Research Applications

Machine Learning in Diabetes Research

Cohibin D, along with other compounds, could potentially be analyzed using machine learning and data mining methods in diabetes research. These methods help in transforming extensive data from various sources, like genetic data and clinical information, into valuable knowledge (Kavakiotis et al., 2017).

Biogenesis of Acetogenins

Cohibins C and D are important metabolites in the biogenesis of acetogenins from Annona muricata and Annona nutans. Their structures and roles in the biogenesis of mono-THF acetogenins have been explored, which could be significant in the study of natural product chemistry and potential therapeutic applications (Gleye et al., 2000).

Perinuclear Cohibin Complexes in Aging

The Cohibin protein complex, including Cohibin D, plays a role in maintaining replicative life span, particularly in yeast. This complex is involved in silent chromatin assembly and anchoring, impacting chromosome stability and aging (Chan et al., 2011).

properties

Product Name

Cohibin D

Molecular Formula

C37H68O4

Molecular Weight

576.9 g/mol

IUPAC Name

(2S)-4-[(Z,13R,14R)-13,14-dihydroxydotriacont-17-enyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H68O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-27-30-35(38)36(39)31-28-25-22-19-16-15-17-20-23-26-29-34-32-33(2)41-37(34)40/h21,24,32-33,35-36,38-39H,3-20,22-23,25-31H2,1-2H3/b24-21-/t33-,35+,36+/m0/s1

InChI Key

GPRAXHFBRMJBIJ-GJPJLVQDSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCCCC1=C[C@@H](OC1=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O

synonyms

cohibin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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